
2,3-Difluoro-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4’-methyl-1,1’-biphenyl typically involves multi-step organic synthesis. The process may include nucleophilic substitution, alkylation, and fluorination reactions . These steps are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted biphenyl derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl rings, resulting in different oxidation states and products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Halogens and Nucleophiles: Employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,3-Difluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of electron-donating and electron-withdrawing groups . These interactions can lead to various biological and chemical effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Difluoro-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1,2-difluoro-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |
InChI Key |
JKKQXZVLZKWDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


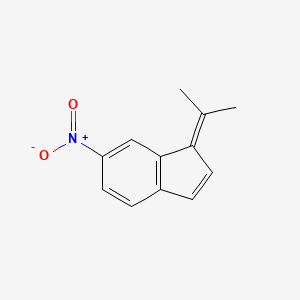
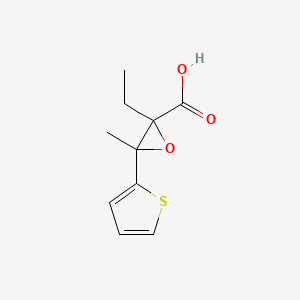

![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
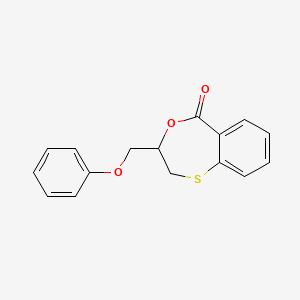
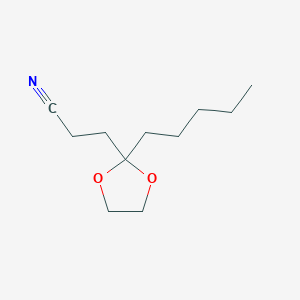
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
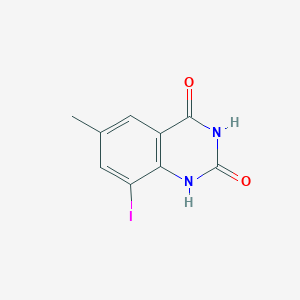
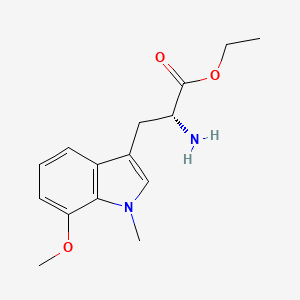
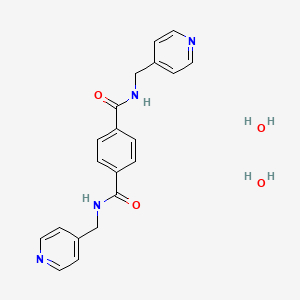

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
